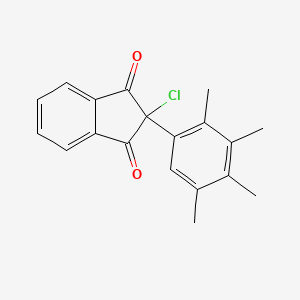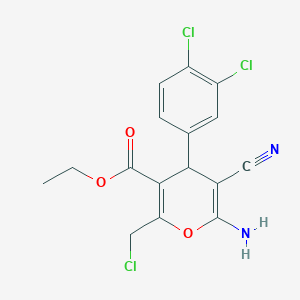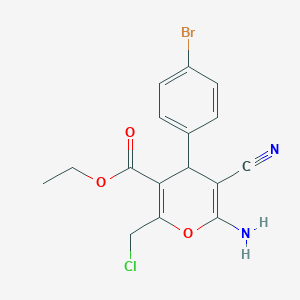
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione
Overview
Description
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethylbenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone . This intermediate is then subjected to cyclization under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A closely related compound with similar applications in medicinal chemistry and organic electronics.
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2/c1-10-9-16(13(4)12(3)11(10)2)19(20)17(21)14-7-5-6-8-15(14)18(19)22/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSATFGKJKTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B3837863.png)
![5-[(5-Nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3837871.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)

![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)
![N-[3-bromo-5-[(3-hydroxynaphthalene-2-carbonyl)amino]phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B3837909.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3837917.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride](/img/structure/B3837929.png)
![3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837935.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B3837942.png)

